2-amino-N,N,3-trimethylbutanamide
Overview
Description
2-amino-N,N,3-trimethylbutanamide is an organic compound belonging to the class of valine and derivatives. It is characterized by its molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This compound is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N,N,3-trimethylbutanamide can be synthesized through various methods. One common approach involves the reaction of this compound with hydrochloric acid to form its hydrochloride salt . The reaction typically takes place under controlled conditions, ensuring the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted amides .
Scientific Research Applications
2-amino-N,N,3-trimethylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It finds use in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-amino-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. One known target is matrix metalloproteinase-9, an enzyme involved in the breakdown of extracellular matrix components . The compound’s effects are mediated through its binding to this enzyme, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Valine and derivatives: Compounds containing valine or its derivatives, such as 2-amino-N,N,3-trimethylbutanamide, share similar structural features.
Alpha amino acid amides: These compounds have an amide group attached to an alpha amino acid.
N-acyl amines: Compounds with an acyl group attached to an amine.
Uniqueness
This compound is unique due to its specific structure, which includes a trimethylbutanamide moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFIWWKXMYCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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